molecular formula C5H12S2 B12701376 3-Methyl-1,3-butanedithiol CAS No. 98139-71-0

3-Methyl-1,3-butanedithiol

Cat. No.: B12701376
CAS No.: 98139-71-0
M. Wt: 136.3 g/mol
InChI Key: PZUUQOXIIQTQEJ-UHFFFAOYSA-N
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Description

3-Methyl-1,3-butanedithiol is an organic compound with the molecular formula C5H12S2. It is a dithiol, meaning it contains two thiol (-SH) groups. This compound is known for its strong, unpleasant odor, which is characteristic of many sulfur-containing compounds. It is used in various chemical applications due to its reactivity and ability to form strong bonds with metals.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methyl-1,3-butanedithiol can be synthesized through several methods. One common approach involves the reaction of 3-methyl-1-butanol with hydrogen sulfide in the presence of a catalyst. This reaction typically requires elevated temperatures and pressures to proceed efficiently.

Industrial Production Methods

In an industrial setting, this compound is often produced using a continuous flow reactor. This method allows for better control over reaction conditions and higher yields. The process involves the catalytic hydrogenation of 3-methyl-1-butene in the presence of hydrogen sulfide.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1,3-butanedithiol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form disulfides.

    Reduction: It can be reduced to form thiols.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides can react with this compound under basic conditions.

Major Products Formed

    Oxidation: The major product is 3-methyl-1,3-butanedisulfide.

    Reduction: The major product is 3-methyl-1-butanethiol.

    Substitution: The products vary depending on the nucleophile used but typically include substituted thiols.

Scientific Research Applications

3-Methyl-1,3-butanedithiol has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: It is used in the study of enzyme mechanisms and protein structures due to its ability to form strong bonds with metal ions.

    Industry: It is used in the production of polymers and as an additive in lubricants and fuels.

Mechanism of Action

The mechanism of action of 3-Methyl-1,3-butanedithiol involves its thiol groups, which can form strong bonds with metal ions. This property makes it useful in various applications, such as catalysis and metal ion sequestration. The compound can also undergo redox reactions, which are important in many biological and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Butane-1-thiol: Similar in structure but contains only one thiol group.

    3-Methyl-1-butanethiol: Similar but contains only one thiol group.

    2-Methyl-4-butanethiol: Similar but with a different position of the thiol group.

Uniqueness

3-Methyl-1,3-butanedithiol is unique due to its two thiol groups, which enhance its reactivity and ability to form strong bonds with metals. This makes it particularly useful in applications requiring strong metal-thiol interactions, such as catalysis and metal ion sequestration.

Properties

CAS No.

98139-71-0

Molecular Formula

C5H12S2

Molecular Weight

136.3 g/mol

IUPAC Name

3-methylbutane-1,3-dithiol

InChI

InChI=1S/C5H12S2/c1-5(2,7)3-4-6/h6-7H,3-4H2,1-2H3

InChI Key

PZUUQOXIIQTQEJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCS)S

Origin of Product

United States

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